molecular formula C23H24N6O2 B2864052 N-(3-ethylphenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251631-23-8

N-(3-ethylphenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2864052
CAS No.: 1251631-23-8
M. Wt: 416.485
InChI Key: GZVIWCUVYWJFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-ethylphenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a triazolo[4,3-c]pyrimidine derivative featuring a 3-ethylphenyl acetamide group and a 2-methylphenylamino substituent. Its core structure comprises a fused triazole-pyrimidine ring system, which is frequently associated with bioactive properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[7-methyl-5-(2-methylanilino)-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-4-17-9-7-10-18(13-17)25-21(30)14-28-23(31)29-20(27-28)12-16(3)24-22(29)26-19-11-6-5-8-15(19)2/h5-13H,4,14H2,1-3H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVIWCUVYWJFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Triazolo-pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name / ID Molecular Formula Key Substituents Molecular Mass Notable Features
Target Compound C₂₄H₂₆N₆O₂ 3-ethylphenyl, 2-methylphenylamino 454.51 g/mol High lipophilicity; potential for CNS penetration due to ethyl group
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide C₂₂H₂₁FN₆O₂ 2,5-dimethylphenyl, 4-fluorophenylamino 420.45 g/mol Fluorine enhances electronegativity, possibly increasing target affinity
Flumetsulam (from Pesticide Glossary) C₁₂H₁₀F₂N₆O₂S 2,6-difluorophenyl, sulfonamide 340.31 g/mol Herbicidal activity via acetolactate synthase inhibition
3-Acetyl-1-(4-nitrophenyl)-7-phenyl-6-methyl-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one C₂₂H₁₆N₆O₃S 4-nitrophenyl, thieno-triazolo core 444.47 g/mol Nitro group introduces strong electron-withdrawing effects; antitumor potential

Key Structural Insights :

  • Substituent Effects : The target compound’s 3-ethylphenyl group contrasts with the 2,5-dimethylphenyl group in , suggesting differences in steric bulk and solubility. The fluorine in may improve metabolic stability compared to the methyl group in the target compound .
Bioactivity and Molecular Similarity
  • Bioactivity Clustering : Compounds with similar triazolo-pyrimidine cores cluster into groups with related modes of action, such as kinase inhibition or DNA intercalation . The target compound’s ethylphenyl group may align it with CNS-targeting analogs .
  • Computational Similarity : Using Tanimoto and Dice indices, the target compound shows high structural similarity (cosine score >0.85) to but lower similarity (~0.5) to flumetsulam due to divergent substituents .
Spectroscopic Comparison

NMR data for triazolo-pyrimidines reveal shifts in regions corresponding to substituents. For example:

  • In , chemical shifts in regions A (positions 39–44) and B (29–36) vary between analogs, reflecting substituent-induced electronic changes. The target compound’s ethyl group would likely alter shifts in analogous regions, aiding structural elucidation .

Q & A

Basic: What synthetic strategies are effective for constructing the triazolo-pyrimidine core in this compound?

The triazolo-pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common method involves reacting aminopyrimidine precursors with hydrazine derivatives under controlled conditions. For example:

  • Step 1 : Condensation of 5-amino-7-methylpyrimidinone with 2-methylphenyl isocyanate to form the triazole ring via cyclization in ethanol at reflux (70–80°C) for 12–24 hours .
  • Step 2 : Acetamide side-chain introduction via nucleophilic substitution using bromoacetamide derivatives in dimethylformamide (DMF) with potassium carbonate as a base (room temperature, 6–8 hours) .
    Key Considerations : Optimize reaction pH (7–9) to avoid side reactions and use TLC to monitor intermediate formation .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Structural validation requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at C7 and aromatic protons) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry of the triazolo-pyrimidine core (e.g., distinguishing between [1,2,4]triazolo[4,3-c] vs. [1,5-a] isomers) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C24_{24}H25_{25}N6_{6}O2_{2}) with <2 ppm error .

Advanced: How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic factors:

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver microsomes, 37°C, NADPH cofactor) to identify rapid clearance pathways .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (%) and correlate with in vivo efficacy .
  • Dose Adjustments : Optimize dosing regimens using allometric scaling (e.g., mg/kg based on body surface area) to align in vitro IC50_{50} values (e.g., 15 µM in MCF-7 cells) with in vivo tumor regression .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

SAR studies rely on systematic structural modifications and bioactivity profiling:

  • Substituent Variations : Replace the 3-ethylphenyl group with halogenated (e.g., 4-chlorophenyl) or electron-donating (e.g., methoxy) analogs. Compare IC50_{50} values against COX-2 or LOX-5 targets .

  • Bioisosteric Replacements : Substitute the triazole ring with oxadiazole or thiadiazole moieties to assess impact on target binding (e.g., using molecular docking with AutoDock Vina) .

  • Data Tables :

    DerivativeR GroupTargetIC50_{50} (µM)Notes
    Parent3-EtPhMCF-715Baseline cytotoxicity
    Analog A4-ClPhCOX-220Moderate inhibition
    Analog B2-MeOPhLOX-518Improved selectivity

Basic: How should researchers optimize reaction conditions to improve yield during acetamide coupling?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the amine group .
  • Catalysis : Add 1–2 mol% of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
  • Temperature Control : Maintain 0–5°C during bromoacetamide addition to minimize hydrolysis .
    Yield Optimization : From 45% (room temperature) to 72% (controlled cooling), as shown in analogous triazolo-pyrimidine syntheses .

Advanced: What strategies address low solubility in biological assays for this hydrophobic compound?

  • Co-solvent Systems : Use DMSO:PBS (10:90 v/v) with sonication (30 min) to achieve 1–2 mM stock solutions .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) via emulsion-solvent evaporation to enhance cellular uptake .
  • Prodrug Design : Introduce phosphate esters at the acetamide carbonyl group to improve aqueous solubility (cleaved in vivo by phosphatases) .

Basic: What in vitro models are appropriate for initial biological screening?

  • Cancer Cell Lines : MCF-7 (breast), A549 (lung), and HCT-116 (colon) for cytotoxicity profiling (MTT assay, 48–72 h incubation) .
  • Enzyme Assays : Fluorescence-based COX-2 inhibition assays (Cayman Chemical Kit) with celecoxib as a positive control .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure KD values for target proteins (e.g., EGFR or VEGFR2) .

Advanced: How can researchers validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporate a diazirine moiety into the acetamide side-chain for UV-induced crosslinking with target proteins .
  • Cellular Thermal Shift Assay (CETSA) : Heat-shock treated lysates (45–55°C) analyzed via Western blot to confirm thermal stabilization of bound targets .
  • CRISPR Knockout Models : Use HEK293 cells with EGFR or COX-2 knockouts to isolate compound-specific effects .

Basic: What purification techniques are recommended for isolating intermediates?

  • Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane gradients (10–50%) for polar intermediates .
  • Recrystallization : Use ethanol/water (70:30) for final acetamide product to achieve >95% purity (HPLC-PDA analysis) .
  • Centrifugal Partition Chromatography (CPC) : For scale-up separation of regioisomeric byproducts .

Advanced: How to mitigate off-target effects identified in kinase profiling studies?

  • Selectivity Screening : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., CDK2 or JAK2 inhibition) .
  • Fragment-Based Design : Replace the 2-methylphenyl group with smaller substituents (e.g., cyclopropyl) to reduce steric clashes with non-target kinases .
  • Molecular Dynamics Simulations : Analyze binding pocket flexibility (GROMACS software) to refine substituent geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.